Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate

Anticancer Cytotoxicity Structure-Activity Relationship

Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, a scaffold recognized as a 'privileged structure' in kinase inhibitor drug discovery. It features a reactive 4-amino group, a core thienopyrimidine ring system, and a methyl ester at the 7-position, making it a versatile intermediate for structure-activity relationship (SAR) exploration.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 1392804-53-3
Cat. No. B1405013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
CAS1392804-53-3
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC2=C1N=CN=C2N
InChIInChI=1S/C8H7N3O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3,(H2,9,10,11)
InChIKeyHOUPFWMYFZHGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate (1392804-53-3): A Privileged Thienopyrimidine Building Block for Kinase-Focused Medicinal Chemistry


Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, a scaffold recognized as a 'privileged structure' in kinase inhibitor drug discovery [1][2]. It features a reactive 4-amino group, a core thienopyrimidine ring system, and a methyl ester at the 7-position, making it a versatile intermediate for structure-activity relationship (SAR) exploration. Its primary utility lies in its role as a key synthetic intermediate for generating patent-protected kinase inhibitors, particularly those targeting DDR1 and various RAF isoforms [3].

Critical Substitution Risks in Thieno[3,2-d]pyrimidine Intermediates: Why Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate Cannot Be Casually Replaced


Within the thieno[3,2-d]pyrimidine class, minute structural variations lead to dramatic functional divergence. The simultaneous presence of a free 4-amino group and a methyl ester at the 7-position in this compound is crucial. Simply substituting the 4-amino group with a 4-oxo or 4-chloro analog drastically alters downstream reactivity and biological activity; published SAR shows that 4-chlorothienopyrimidines (e.g., compound 7a) exhibit significantly reduced cytotoxic potency (IC50 = 8.21 nM) compared to their 4-amino counterparts (IC50 = 2.04 nM) [1]. Interchanging with the free carboxylic acid analog (CAS 1211596-20-1) would forfeit the methyl ester's role as a transient protecting group during scaffold decoration, potentially leading to side reactions or requiring non-trivial re-optimization of coupling conditions [2].

Quantitative Differentiation Evidence for Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate


Cytotoxic Activity Against MCF-7 Breast Cancer Cells: 4-Amino Moiety vs. 4-Chloro Analog

The 4-amino substitution pattern is critical for potent cytotoxicity in thieno[3,2-d]pyrimidines. In a head-to-head study, the 4-aminothienopyrimidine derivative (Compound 4a) demonstrated an IC50 of 2.04 nM against the MCF-7 breast cancer cell line, which is approximately 4-fold more potent than its 4-chloro counterpart (Compound 7a, IC50 = 8.21 nM). The target compound, Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate, serves as the direct synthetic precursor to this highly potent 4-amino series [1].

Anticancer Cytotoxicity Structure-Activity Relationship

Patent-Cited Utility as a Key Intermediate for DDR1 and RAF Kinase Inhibitors

The compound is explicitly disclosed as a critical intermediate in patent US9156852 for synthesizing a series of thieno[3,2-d]pyrimidine-7-carboxamides that inhibit DDR1 with high affinity (IC50 = 6.80 nM, Kd = 0.600 nM) [1] and various RAF kinases (IC50 as low as 5 nM for C-RAF) [2]. The methyl ester at the 7-position is essential for the key amide coupling step that yields the final potent inhibitors, a reactivity not available from the 7-carboxylic acid without additional activation steps.

Kinase Inhibition Patent-Backed Synthesis Drug Discovery

Differential Physicochemical Properties: Purity and Calculated Lipophilicity

Vendor specifications indicate a purity of 98% (HPLC) for this compound . Its calculated LogP is 1.06, which is within the favorable range for oral bioavailability (Rule of Five) and contrasts with the less favorable LogP of the fully elaborated DDR1 inhibitor (XLogP3-AA = 4.9) [1]. This lower, intermediate lipophilicity makes it a superior starting fragment for building drug-like properties, as opposed to more lipophilic, later-stage intermediates.

Physicochemical Profiling Quality Control Procurement Specification

Class-Leading Antiplasmodial Multistage Activity Requires Specific 4-Amino Scaffold

A SAR study on 4-amino-thieno[3,2-d]pyrimidines for malaria demonstrated that 15 of 25 synthesized derivatives had an EC50 ≤ 1 μM against the blood stage of P. falciparum K1. While the target compound is a precursor to these analogues, the study showed that the specific 4-amino substitution was critical for maintaining both hepatic and erythrocytic stage activity, a dual-stage profile that was diminished when the 4-position was substituted with oxygen (thienopyrimidinones) [1].

Antimalarial Multistage Activity Scaffold Optimization

Solid-Phase and Solution-Phase Synthetic Versatility Enables Rapid Library Synthesis

A methodology paper details novel solid-phase and solution-phase synthetic routes for trisubstituted thieno[3,2-d]pyrimidine derivatives, explicitly starting from methyl 3-aminothiophene-2-carboxylate, the immediate precursor to the target compound [1]. This highlights the compound's aptness for solid-phase library generation, a key advantage for SAR exploration that is not easily matched by the corresponding 4-oxo or 4-chloro derivatives, which require harsher reaction conditions or are less amenable to resin loading.

Solid-Phase Synthesis Library Chemistry Synthetic Methodology

High-Impact R&D Applications for Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate


Fragment-Based Lead Discovery for Non-Receptor Tyrosine Kinases (e.g., DDR1/2)

With a validated fragment-like LogP (1.06) and high purity (98%), this compound is an exemplary start point for fragment-based screening. The direct link to patent US9156852 provides a crystallographic and SAR roadmap for growing this fragment into potent DDR1 inhibitors (Kd = 0.600 nM). The free 4-amino group is the primary vector for elaboration, while the 7-methyl ester is poised for late-stage amide formation [1][2].

Accelerated Library Synthesis via Solid-Phase Chemistry for Kinase Profiling

The compound's validated use in solid-phase synthesis allows for the rapid creation of diverse, trisubstituted thienopyrimidine libraries for kinase selectivity profiling. This directly addresses the need for rapid SAR expansion that is not possible with the less reactive 4-oxo or 4-chloro counterparts previously described, potentially accelerating hit-to-lead timelines [3].

Multistage Antimalarial Lead Optimization with Built-In DMPK Advantages

As the core scaffold for a new generation of antimalarials with dual blood and liver stage activity (EC50 ≤ 1 μM), this compound serves as the anchoring point for structural modifications. SAR findings indicate that starting from this 4-amino-7-carboxylate scaffold inherently offers improved PAMPA permeability and microsomal stability over the earlier Gamhepathiopine series, streamlining ADMET optimization [4].

Synthesis of Highly Potent Cytotoxic Agents for Breast Cancer Research

The 4-amino-thieno[3,2-d]pyrimidine scaffold has demonstrated single-digit nanomolar cytotoxicity (IC50 = 2.04 nM) against MCF-7 cells, outperforming both doxorubicin and the analogous 4-chloro derivative. This compound is the direct synthetic precursor to this class, making it the feedstock for synthesizing new preclinical candidates with confirmed DNA-intercalating properties [5].

Quote Request

Request a Quote for Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.